molecular formula C12H10N2O3 B13768050 (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one CAS No. 53959-45-8

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one

Cat. No.: B13768050
CAS No.: 53959-45-8
M. Wt: 230.22 g/mol
InChI Key: OMVLKWMHXHNOKC-YFHOEESVSA-N
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Description

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and an oxolanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler compound with a similar core structure.

    Oxolanone Derivatives: Compounds with similar oxolanone moieties.

    Dihydroquinoxaline Derivatives: Compounds with similar dihydroquinoxaline structures.

Uniqueness

What sets (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one apart is its unique combination of the quinoxaline core and the oxolanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53959-45-8

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7-

InChI Key

OMVLKWMHXHNOKC-YFHOEESVSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2

Canonical SMILES

C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

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